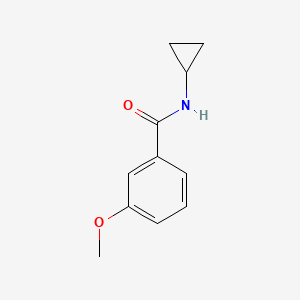

![molecular formula C6H3BrN2OS B2978189 2-Bromothieno[2,3-d]pyridazin-4(5H)-one CAS No. 1936374-21-8](/img/structure/B2978189.png)

2-Bromothieno[2,3-d]pyridazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

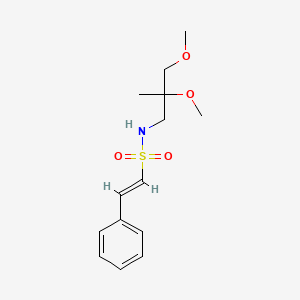

2-Bromothieno[2,3-d]pyridazin-4(5H)-one, also known as 2-BTPD, is an organic compound that belongs to the thienopyridazinone family. It is an important building block for organic synthesis, and has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and drug development. 2-BTPD has a wide range of properties and potential applications, making it an attractive molecule for scientific research.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Methods

One significant application involves the efficient use of dihaloazine synthons in the transition-metal-free preparation of diverse heterocycle-fused 1,4-oxazepines, highlighting the utility of dihaloazines, including 2,3-dichloropyrazine and 3-bromo-2-chloropyridines, in SNAr-type condensations. This method provides a pathway for the synthesis of medicinally important tetracyclic compounds, showcasing the flexibility and convenience of using 1,2-dihaloazines for constructing complex molecular structures (Sapegin et al., 2015).

Crystal Structure Analysis

The crystal and molecular structure of related compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, have been determined, providing insights into the molecular geometry, bond distances, angles, and intermolecular hydrogen bonding. Such analyses help understand the structural features critical for the activity and interactions of these compounds (Bovio & Locchi, 1972).

Application in Drug Discovery

The regioselective bromination of thieno[2,3-b]pyridine, leading to the synthesis of 4-bromothieno[2,3-b]pyridine, demonstrates its potential as a building block in drug discovery. This process allows for subsequent cross-coupling reactions to proceed in excellent yields, highlighting the compound's utility in synthesizing derivatives with possible medicinal properties (Lucas et al., 2015).

Spectroscopic and Fluorescence Studies

Steady-state absorption and fluorescence studies on pyridazin-3(2H)-one derivatives have been conducted to estimate ground and excited state dipole moments. These studies provide valuable information on the electronic properties and behavior of these compounds under different solvent conditions, which can be critical in designing fluorescence-based applications (Desai et al., 2016).

Environmental Friendly Synthesis Approaches

Research has also focused on environmentally friendly approaches for synthesizing highly substituted imidazoles, using Bronsted acidic ionic liquids as efficient and reusable catalysts. Such methods are relevant for the synthesis of compounds structurally related to 2-Bromothieno[2,3-d]pyridazin-4(5H)-one, emphasizing sustainable and efficient synthetic strategies (Shaterian & Ranjbar, 2011).

Eigenschaften

IUPAC Name |

2-bromo-5H-thieno[2,3-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2OS/c7-5-1-3-4(11-5)2-8-9-6(3)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXVESYBCBYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)NN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothieno[2,3-d]pyridazin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)

![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)

![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)

![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)

![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)